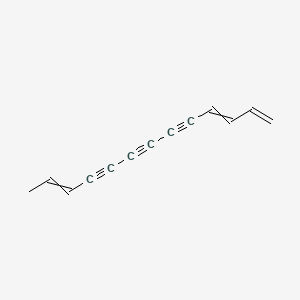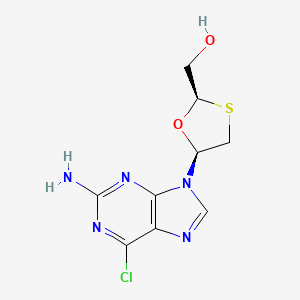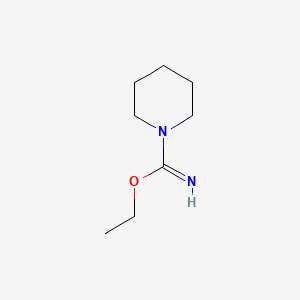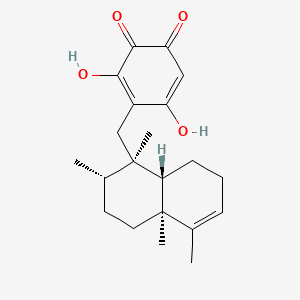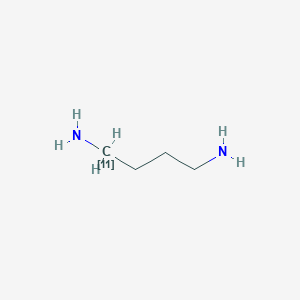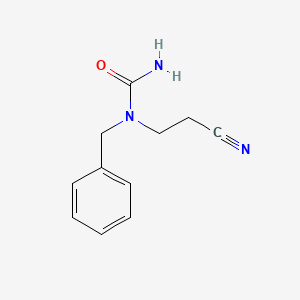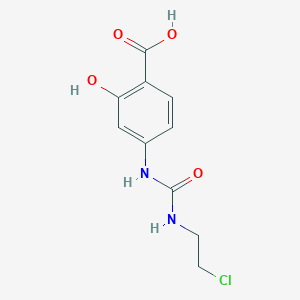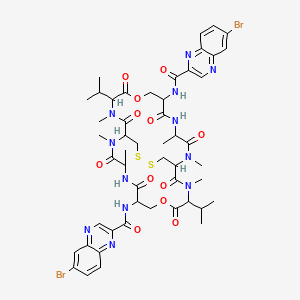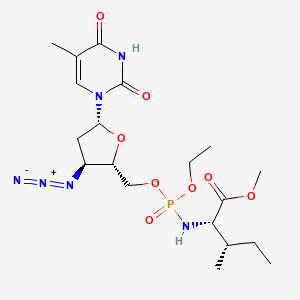
5'MeOIlePO3(Et)AZT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zidovudine triphosphate (AzTTP): is a nucleotide analog derived from zidovudine Retrovir . AZT is used to treat HIV infection by inhibiting the reverse transcriptase enzyme. When AZT is phosphorylated to its triphosphate form (AzTTP), it becomes an active antiviral agent.
準備方法
Synthetic Routes::
Chemical Synthesis: AzTTP can be synthesized chemically by phosphorylating AZT with phosphoramidite reagents.
Enzymatic Conversion: Cellular enzymes phosphorylate AZT to its monophosphate form (AzTMP), which is further converted to AzTTP.
Industrial Production:: AzTTP is typically produced through chemical synthesis in specialized laboratories.
化学反応の分析
Reactions Undergone::
Phosphorylation: AZT undergoes phosphorylation to form AzTTP.
Inhibition of Thymidine Phosphorylation: AzTTP competes with natural thymidine triphosphate (dTTP) during DNA synthesis, leading to chain termination in the viral genome.
Phosphoramidite Reagents: Used for chemical phosphorylation.
Cellular Kinases: Catalyze the phosphorylation of AZT to AzTTP.
AzTTP: The active triphosphate form that inhibits HIV reverse transcriptase.
科学的研究の応用
AzTTP has diverse applications:
HIV Treatment: Suppresses HIV replication by inhibiting reverse transcriptase.
Iron Removal: Binds to transferrin and removes iron.
Telomerase Inhibition: Reduces telomerase activity.
Thymidine Phosphorylation Inhibition: Disrupts DNA synthesis.
作用機序
Molecular Targets: HIV reverse transcriptase.
Pathway: Incorporation into viral DNA leads to chain termination.
類似化合物との比較
AzTTP stands out due to its specific binding affinity to HIV-1 mutants. Similar compounds include other nucleotide analogs used in antiviral therapy.
特性
CAS番号 |
133201-17-9 |
|---|---|
分子式 |
C19H31N6O8P |
分子量 |
502.5 g/mol |
IUPAC名 |
methyl (2S,3S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C19H31N6O8P/c1-6-11(3)16(18(27)30-5)23-34(29,31-7-2)32-10-14-13(22-24-20)8-15(33-14)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t11-,13-,14+,15+,16-,34?/m0/s1 |
InChIキー |
NJUFPWPXDCPXEZ-KVDGBYHPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
正規SMILES |
CCC(C)C(C(=O)OC)NP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


